4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
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Overview
Description
4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid is an organic compound featuring a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is known for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties .
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as dipeptidyl peptidase 4 and Heat shock protein HSP 90-alpha . These proteins play crucial roles in various biological processes, including immune response and protein folding.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . The intermediate is then subjected to further reactions to introduce the amino and oxo functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydroaluminate is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: Shares the benzodioxole moiety and exhibits similar biological activities.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: Known for their antioxidant properties.
Properties
IUPAC Name |
(E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,12,13)(H,14,15)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBYAMMODYMMC-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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